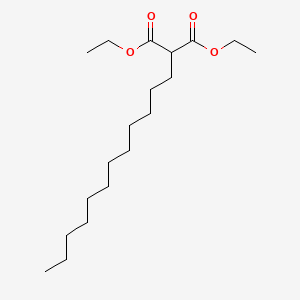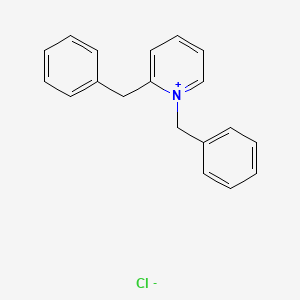
Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-” is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a urea backbone substituted with a 2-bromoethyl group and a 1,3-benzodioxol-5-yl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-” typically involves the reaction of 1,3-benzodioxole with 2-bromoethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
“Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-” can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new urea derivative, while oxidation may introduce hydroxyl or carbonyl groups.
科学研究应用
“Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-” has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of “Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2-bromoethyl group can facilitate covalent binding to target proteins, enhancing its potency and selectivity.
相似化合物的比较
Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(1,3-benzodioxol-5-yl)-
- Urea, 1-(2-iodoethyl)-3-(1,3-benzodioxol-5-yl)-
- Urea, 1-(2-fluoroethyl)-3-(1,3-benzodioxol-5-yl)-
Uniqueness
“Urea, 1-(2-bromoethyl)-3-(1,3-benzodioxol-5-yl)-” is unique due to the presence of the bromoethyl group, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
属性
CAS 编号 |
102434-17-3 |
|---|---|
分子式 |
C10H11BrN2O3 |
分子量 |
287.11 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-3-(2-bromoethyl)urea |
InChI |
InChI=1S/C10H11BrN2O3/c11-3-4-12-10(14)13-7-1-2-8-9(5-7)16-6-15-8/h1-2,5H,3-4,6H2,(H2,12,13,14) |
InChI 键 |
RDCOKGWXWNQHHF-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


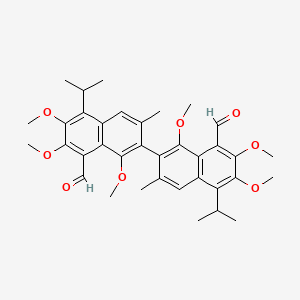
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
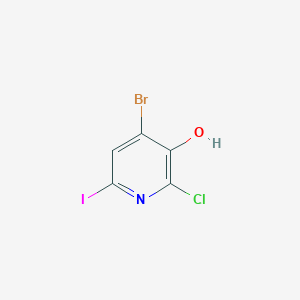
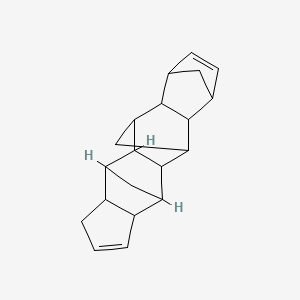
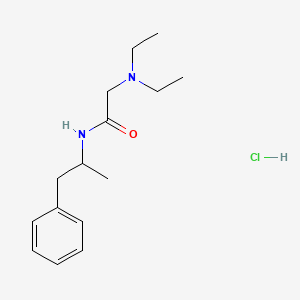
![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)


